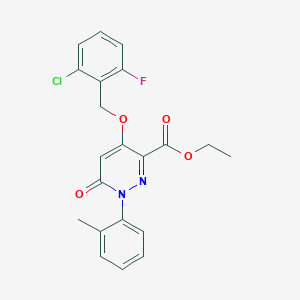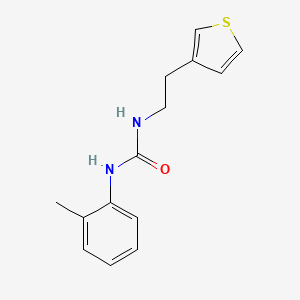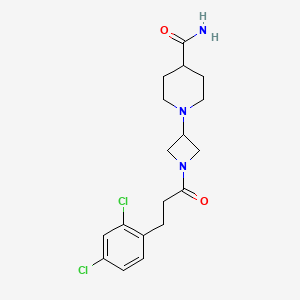![molecular formula C14H24N2O B2541205 N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine CAS No. 1284652-66-9](/img/structure/B2541205.png)
N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine" is a chemical structure that appears to be related to a class of substances known as phenethylamines, which are often associated with psychoactive and stimulant effects. Phenethylamines can vary greatly in their effects, ranging from stimulants like amphetamine to hallucinogens like mescaline.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the NBOMe derivatives, which are a class of designer hallucinogenic drugs, are synthesized to act as 5-HT2A receptor agonists. These compounds, including 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe, are often found on blotter paper and are known for their potent hallucinogenic effects . Although the exact synthesis of "this compound" is not detailed in the provided papers, it is likely that similar synthetic routes could be employed, involving complex organic chemistry techniques such as alkylation and amine formation.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was determined using IR, UV, and NMR spectroscopy, and the compound was found to crystallize in a specific space group with defined lattice constants . These techniques could similarly be applied to determine the molecular structure of "this compound."
Chemical Reactions Analysis
The NBOMe derivatives are known to produce a serotonin-like syndrome with severe agitation and seizures, indicating that they undergo specific chemical reactions in the body to exert their effects . Similarly, methamphetamine metabolites have been studied, revealing the formation of novel compounds such as N-[(1-methyl-2-phenyl)ethyl]ethanimine N-oxide through metabolic reactions . These insights suggest that "this compound" may also undergo metabolic reactions that could be studied to understand its pharmacological and toxicological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported, such as the identification and physicochemical properties of metabolic products of N-ethyl-β-methoxy-β-(3'-trifluoromethylphenyl)ethylamine . These properties are crucial for understanding the behavior of the compounds in biological systems and their potential as drugs or poisons. The properties of "this compound" would likely include its solubility, stability, and reactivity, which could be inferred from studies on similar compounds.
Scientific Research Applications
Metabolic Identification and Biomarkers
Research has identified fifteen metabolites of 25I-NBOMe, a derivative of N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine, in mouse hepatic microsomal preparations and human urine samples from intoxicated patients. These metabolites serve as potential biomarkers for drug testing, highlighting the importance of β-glucuronidase enzymatic hydrolysis of urine prior to screening for 25I-NBOMe use (Poklis et al., 2015).
Analytical Detection and Characterization
Several studies have developed and validated analytical methods for detecting this compound and its derivatives in biological specimens. Techniques such as high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) have been utilized for this purpose, offering precise quantification and identification in cases of intoxication (Poklis et al., 2013).
Pharmacology and Toxicology
The pharmacological effects and toxicity associated with the use of this compound and its derivatives have been documented. These substances act as potent agonists at 5-HT2A receptors, consistent with their hallucinogenic properties. This understanding aids in assessing the potential risks and mechanisms of toxicity following exposure to these compounds (Eshleman et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-4-16(9-10-17-3)12-14-7-5-13(6-8-14)11-15-2/h5-8,15H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZMMTJJOOSCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC)CC1=CC=C(C=C1)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2541124.png)
![(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2541126.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2541127.png)


![2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide](/img/structure/B2541131.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541133.png)



![N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2541138.png)
![2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone](/img/structure/B2541139.png)

